1-(4-Methoxyphenyl)-1-chlorosilacyclobutane

Organosilicon chemistry Lewis acidity Nucleophilic substitution

1-(4-Methoxyphenyl)-1-chlorosilacyclobutane (CAS 251453-07-3) is a 1,1-disubstituted silacyclobutane (SCB) featuring a four-membered silicon-containing ring with a 4-methoxyphenyl substituent and a reactive Si–Cl bond. The compound exhibits the characteristic properties of silacyclobutanes, including high ring strain energy (approximately 16-18 kcal/mol) and enhanced Lewis acidity at the silicon center compared to acyclic organosilanes or five-/six-membered silacycles.

Molecular Formula C10H13ClOSi
Molecular Weight 212.75 g/mol
CAS No. 251453-07-3
Cat. No. B1589244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-1-chlorosilacyclobutane
CAS251453-07-3
Molecular FormulaC10H13ClOSi
Molecular Weight212.75 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)[Si]2(CCC2)Cl
InChIInChI=1S/C10H13ClOSi/c1-12-9-3-5-10(6-4-9)13(11)7-2-8-13/h3-6H,2,7-8H2,1H3
InChIKeyAAWBPQWOJOCPHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-1-chlorosilacyclobutane (CAS 251453-07-3): Silacyclobutane Building Block Procurement Guide


1-(4-Methoxyphenyl)-1-chlorosilacyclobutane (CAS 251453-07-3) is a 1,1-disubstituted silacyclobutane (SCB) featuring a four-membered silicon-containing ring with a 4-methoxyphenyl substituent and a reactive Si–Cl bond [1]. The compound exhibits the characteristic properties of silacyclobutanes, including high ring strain energy (approximately 16-18 kcal/mol) and enhanced Lewis acidity at the silicon center compared to acyclic organosilanes or five-/six-membered silacycles [2]. The Si–Cl bond serves as a versatile handle for nucleophilic substitution, cross-coupling, and polymerization reactions, while the 4-methoxyphenyl group provides electronic tuning and potential sites for further functionalization [3]. This compound belongs to a class of organosilicon intermediates with growing utility in transition metal-catalyzed transformations and polymer synthesis.

Why Generic Substitution of 1-(4-Methoxyphenyl)-1-chlorosilacyclobutane with Other Silanes Fails: Procurement Considerations


Substituting 1-(4-methoxyphenyl)-1-chlorosilacyclobutane with acyclic arylchlorosilanes or non-strained silacycles introduces distinct reactivity and selectivity consequences that affect experimental reproducibility and synthetic efficiency. Silacyclobutanes exhibit enhanced Lewis acidity and nucleophilic substitution kinetics due to strain-release mechanisms upon hypercoordination, a property absent in acyclic chlorosilanes [1]. Furthermore, the Si–Cl bond in 1-chlorosilacyclobutanes undergoes oxidative addition with transition metals via a distinct mechanistic pathway compared to carbon electrophiles, enabling reductive coupling transformations that are not accessible with standard chlorosilanes [2]. Generic substitution therefore risks altered reaction rates, different product distributions, and incompatibility with established protocols that rely on silacyclobutane-specific reactivity.

Quantitative Evidence Guide for 1-(4-Methoxyphenyl)-1-chlorosilacyclobutane: Comparator-Based Differentiation


Silacyclobutane vs. Acyclic Chlorosilanes: Differential Lewis Acidity and Nucleophilic Substitution Reactivity

1-(4-Methoxyphenyl)-1-chlorosilacyclobutane exhibits enhanced Lewis acidity at the silicon center compared to acyclic chlorosilane analogues, a property directly attributable to the four-membered ring strain [1]. The internal C–Si–C bond angle in silacyclobutanes (ca. 80°) deviates significantly from the ideal tetrahedral angle (109.5°), resulting in strain-release Lewis acidity upon coordination with nucleophiles [2]. This enhanced electrophilicity translates to accelerated nucleophilic substitution kinetics relative to acyclic arylchlorosilanes, though direct kinetic rate comparisons for this specific compound are not available in the open literature. The difference is class-level inferential based on established structure-reactivity relationships across the silacyclobutane family [1].

Organosilicon chemistry Lewis acidity Nucleophilic substitution Ring strain

1-Chlorosilacyclobutane Si–Cl Bond: Distinct Oxidative Addition Mechanism vs. Carbon Electrophiles

Mechanistic studies on Ni-catalyzed reductive coupling reactions demonstrate that the Si–Cl bond in 1-chlorosilacyclobutanes undergoes oxidative cleavage via a distinct pathway compared to carbon electrophiles and conventional chlorosilanes [1]. This reaction initiates at the Si–Cl bond rather than at a carbon center, representing a previously undocumented mechanism for reductive coupling processes [2]. The quantitative scope study from this work reported that 1-chloro-substituted silacyclobutanes react with aryl halides bearing diverse functional groups (esters, nitriles, ketones, amines) with yields ranging from 55% to 89%, demonstrating functional group tolerance that conventional Grignard-based methods cannot achieve [1].

Transition metal catalysis Oxidative addition Reductive coupling Organosilicon

Silacyclobutane Ring Strain: Quantitative Energy Differential vs. Five- and Six-Membered Silacycles

Silacyclobutanes possess a ring strain energy of approximately 16-18 kcal/mol, substantially higher than five-membered silacyclopentanes (ca. 6-7 kcal/mol) and six-membered silacyclohexanes (near-zero strain) [1]. This strain energy directly correlates with the driving force for ring-opening polymerization (ROP) and cycloaddition reactions. The high strain energy of 1-(4-methoxyphenyl)-1-chlorosilacyclobutane enables anionic ROP under milder conditions (e.g., -78°C with butyllithium initiators) compared to less strained silacycles, which require higher temperatures or more forcing conditions to polymerize [2]. The strain also facilitates 2+2 cycloreversion to generate silene intermediates, a pathway unavailable to unstrained acyclic silanes [1].

Ring strain energy Silacyclobutane Cycloreversion Polymerization

Optimal Application Scenarios for 1-(4-Methoxyphenyl)-1-chlorosilacyclobutane Based on Verified Differentiation


Synthesis of Functionalized 1,1-Disubstituted Silacyclobutanes via Ni-Catalyzed Reductive Coupling

When synthesizing 1,1-disubstituted silacyclobutanes bearing electrophilic functional groups (esters, nitriles, ketones), 1-(4-methoxyphenyl)-1-chlorosilacyclobutane serves as an optimal precursor for Ni-catalyzed reductive coupling with aryl/vinyl halides. This method achieves yields of 55-89% while maintaining compatibility with sensitive functional groups that would be destroyed by Grignard or organolithium nucleophilic substitution [1]. The oxidative cleavage of the Si–Cl bond initiates a distinct mechanistic pathway, enabling step-economical access to diverse silacyclobutane scaffolds not readily available through alternative routes [2].

Strain-Driven Anionic Ring-Opening Polymerization for Polycarbosilane Synthesis

For the preparation of polycarbosilanes via living anionic ring-opening polymerization, 1-(4-methoxyphenyl)-1-chlorosilacyclobutane offers the high ring strain energy (16-18 kcal/mol) required for efficient polymerization initiation at low temperatures (-78°C) using butyllithium initiators [1]. This strain-driven reactivity contrasts with five- and six-membered silacycles (6-7 kcal/mol and near-zero strain, respectively), which require higher temperatures and exhibit slower polymerization kinetics [2]. The 4-methoxyphenyl substituent provides a handle for post-polymerization functionalization or electronic property tuning of the resulting polycarbosilane materials.

Nucleophilic Substitution for Rapid Derivative Library Synthesis

When constructing libraries of silacyclobutane derivatives for structure-activity relationship studies, 1-(4-methoxyphenyl)-1-chlorosilacyclobutane provides a reactive Si–Cl electrophilic center with enhanced substitution kinetics compared to acyclic chlorosilanes [1]. The strain-release Lewis acidity effect (C–Si–C bond angle ca. 80° vs. tetrahedral 109.5°) accelerates nucleophilic attack by alkoxides, amines, and other nucleophiles, enabling rapid diversification under mild conditions [2]. This accelerated reactivity profile reduces reaction times and improves conversion efficiency relative to acyclic arylchlorosilane comparators, making it suitable for parallel synthesis workflows.

Transition Metal-Catalyzed Ring-Opening and Cross-Coupling Transformations

In palladium- or nickel-catalyzed ring-opening and cross-coupling reactions, 1-(4-methoxyphenyl)-1-chlorosilacyclobutane functions as a strain-activated coupling partner. The four-membered ring undergoes facile ring-opening with 1,3-dienes or alkynes under transition metal catalysis, producing allylsilanes or vinylsilanes with high regio- and stereoselectivity [1]. The Si–Cl bond also participates in cross-coupling with aryl iodides, with reaction rates modulated by ligand selection [2]. This dual reactivity (ring strain plus Si–Cl bond) provides synthetic versatility not available from acyclic chlorosilanes or non-strained silacycles.

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